PF-04620110 (CAS: 1109276-89-2) is a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1) with an IC50 of 19 nM. Engineered to overcome the liabilities of early-generation DGAT-1 inhibitors, PF-04620110 features a pyrimidooxazepinone core that eliminates the phototoxicity and reactive acyl glucuronide formation commonly associated with earlier pyrimidinooxazine-based compounds [1]. It exhibits >1000-fold selectivity for DGAT-1 over DGAT-2 and maintains excellent pharmacokinetic properties, including 100% oral bioavailability in rodents . These quantified attributes make it a highly reliable procurement choice for rigorous, long-term in vivo studies targeting lipid droplet formation, metabolic disorders, and tumor microenvironment regulation.
Substituting PF-04620110 with earlier-generation DGAT-1 inhibitors, such as T863 or generic pyrimidinooxazine derivatives, introduces severe confounding variables in preclinical models. First-generation compounds often exhibit substantial light absorption at wavelengths >290 nm, leading to solution instability and in vivo phototoxicity [1]. Furthermore, many generic carboxylic acid-containing inhibitors rapidly metabolize into reactive acyl glucuronides that undergo O-acyl rearrangement, forming covalent protein adducts that trigger idiosyncratic hepatotoxicity and elevated transaminases [2]. PF-04620110 was specifically designed with a pyrimidooxazepinone core to bypass these liabilities, ensuring that observed phenotypic changes—such as triglyceride reduction or tumor suppression—are driven solely by DGAT-1 inhibition rather than off-target toxicity or photochemical degradation [3].
Early pyrimidinooxazine-based DGAT-1 inhibitors exhibit strong UV absorption, leading to phototoxicity and degradation during handling and assay execution. By replacing the core with a pyrimidooxazepinone scaffold, PF-04620110 eliminates this liability [1].
| Evidence Dimension | Molar extinction coefficient and photostability |
| Target Compound Data | PF-04620110 exhibits low light absorption >290 nm and is photostable. |
| Comparator Or Baseline | First-generation pyrimidinooxazine analog (Compound 1) exhibits a molar extinction coefficient of 7693 at 320 nm, causing solid and solution phase instability. |
| Quantified Difference | Complete elimination of the highly UV-absorptive arylimino chromophore. |
| Conditions | Solution and solid-phase UV absorption screening (>290 nm). |
Ensures compound integrity during standard laboratory handling and prevents confounding phototoxic side effects in in vivo models.
Achieving consistent systemic exposure is a major hurdle for lipophilic DGAT-1 inhibitors. While early comparator compounds like BAY-744113 suffer from high lipophilicity (cLogP = 6.63) and poor oral uptake, PF-04620110 was optimized for excellent pharmacokinetic parameters, achieving complete oral absorption in rodent models [1].
| Evidence Dimension | Oral bioavailability and clearance |
| Target Compound Data | 100% oral bioavailability in rats; clearance of 6.7 mL/min/kg. |
| Comparator Or Baseline | BAY-744113 exhibits a high cLogP of 6.63, leading to poor oral bioavailability. |
| Quantified Difference | 100% oral bioavailability vs. poor/variable uptake for high-cLogP comparators. |
| Conditions | In vivo pharmacokinetic profiling in rat models. |
Enables reliable, reproducible once-daily oral dosing without the need for complex, artifact-inducing formulation vehicles.
Decoupling the roles of DGAT-1 and DGAT-2 in triglyceride synthesis requires highly selective pharmacological tools. Unlike broad-spectrum lipid inhibitors such as Xanthohumol, PF-04620110 provides extreme selectivity for DGAT-1, ensuring precise target engagement.
| Evidence Dimension | Enzymatic IC50 Selectivity |
| Target Compound Data | DGAT-1 IC50 = 19 nM; >1000-fold selectivity over DGAT-2. |
| Comparator Or Baseline | Xanthohumol inhibits both DGAT-1 and DGAT-2 with an IC50 of ~40 µM. |
| Quantified Difference | >1000-fold selectivity for DGAT-1 vs. non-selective dual inhibition. |
| Conditions | Recombinant human DGAT-1 and DGAT-2 enzymatic assays. |
Critical for procurement in oncology and metabolic research where distinguishing the specific contribution of DGAT-1 to lipid droplet formation is required.
Carboxylic acid-bearing drugs often form reactive acyl glucuronides that covalently bind to liver proteins. PF-04620110 was structurally validated to form highly stable glucuronides that resist the O-acyl rearrangement responsible for protein adduction, unlike earlier pipeline failures that caused elevated liver enzymes [1].
| Evidence Dimension | Acyl glucuronide stability and protein adduction risk |
| Target Compound Data | Forms a stable acyl glucuronide with low risk of covalent protein binding. |
| Comparator Or Baseline | Generic carboxylic acid DGAT-1 inhibitors undergo rapid O-acyl rearrangement leading to idiosyncratic hepatotoxicity. |
| Quantified Difference | Negligible reactive metabolite formation compared to hepatotoxic precursors. |
| Conditions | In vitro hepatocyte and activated microsome stability assays. |
Prevents false-positive toxicity signals in chronic in vivo efficacy studies, reducing the risk of late-stage experimental failure.
Supported by its 100% oral bioavailability and lack of reactive acyl glucuronide hepatotoxicity, PF-04620110 is a highly reliable choice for chronic dosing in diet-induced obesity (DIO) and insulin resistance models, avoiding the formulation and toxicity artifacts of earlier inhibitors [1].
Its high DGAT-1 selectivity and in vivo stability make it ideal for oncology studies investigating lipid droplet regulation, particularly in combination with anti-PD-1 therapies to induce ferroptosis in melanoma and breast cancer models [2].
PF-04620110 is highly suited for in vitro immunological assays, where it selectively suppresses fatty acid-induced NLRP3 inflammasome activation without off-target effects on NLRC4 or AIM2 pathways, relying on its precise nanomolar target engagement [3].